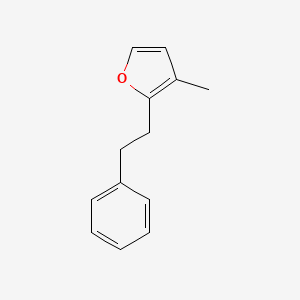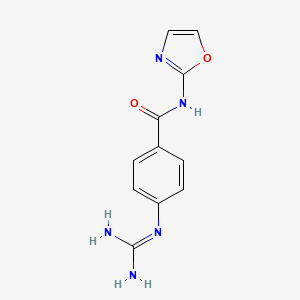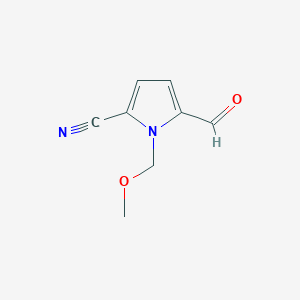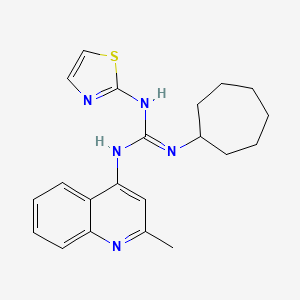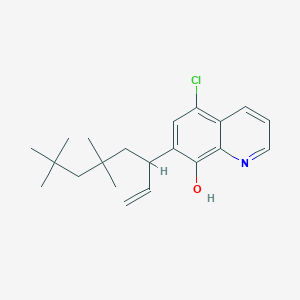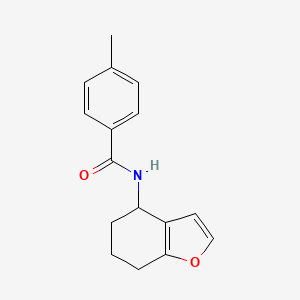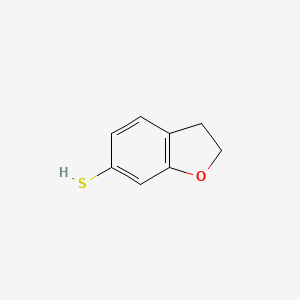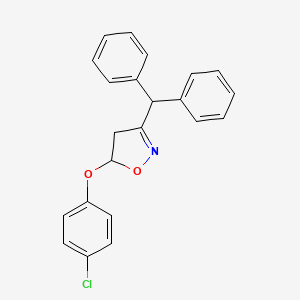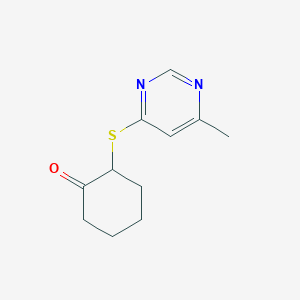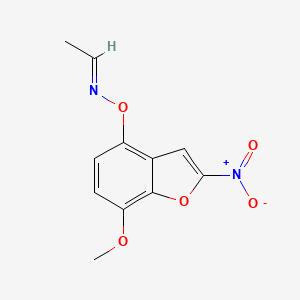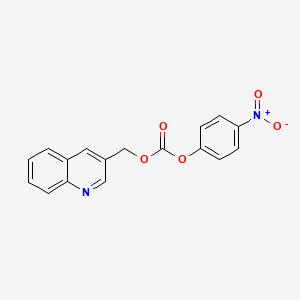
4-Nitrophenyl (quinolin-3-yl)methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate is an organic compound that features a quinoline moiety linked to a nitrophenyl carbonate group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the nitrophenyl and quinoline groups suggests that it may exhibit unique reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate typically involves the reaction of 4-nitrophenyl chloroformate with quinolin-3-ylmethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or acetonitrile
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl carbonate group can be displaced by nucleophiles such as amines or alcohols, forming carbamates or carbonates.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like sodium borohydride.
Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation, or reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Carbamates and Carbonates: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Quinoline N-oxides: Produced from oxidation reactions.
Aplicaciones Científicas De Investigación
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Bioconjugation: The nitrophenyl carbonate group can be used to link biomolecules, facilitating the study of biological processes.
Catalysis: The compound can serve as a model substrate in catalytic studies, particularly in the development of new catalysts for nucleophilic substitution reactions.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate in biological systems is not well-documented. the quinoline moiety is known to interact with various biological targets, including enzymes and receptors. The nitrophenyl carbonate group can undergo hydrolysis, releasing 4-nitrophenol and the corresponding quinoline derivative, which may exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl Chloroformate: Used in similar nucleophilic substitution reactions but lacks the quinoline moiety.
Bis(4-nitrophenyl) Carbonate: Another nitrophenyl carbonate compound, used in peptide coupling reactions.
Quinolin-3-ylmethanol: The alcohol precursor used in the synthesis of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate.
Uniqueness
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate is unique due to the combination of the nitrophenyl carbonate and quinoline moieties. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit diverse biological activities compared to similar compounds.
Propiedades
Número CAS |
918440-74-1 |
|---|---|
Fórmula molecular |
C17H12N2O5 |
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
(4-nitrophenyl) quinolin-3-ylmethyl carbonate |
InChI |
InChI=1S/C17H12N2O5/c20-17(24-15-7-5-14(6-8-15)19(21)22)23-11-12-9-13-3-1-2-4-16(13)18-10-12/h1-10H,11H2 |
Clave InChI |
UOYGLFZFSAPYEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


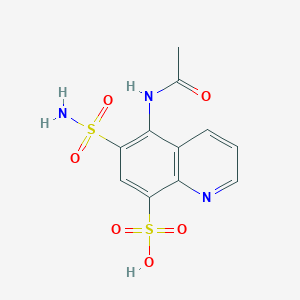
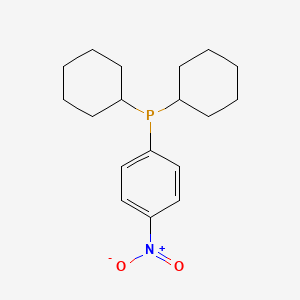
![2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B15210323.png)
